Scientific Field: Experimental Pharmacology and Drug Discovery
Application Summary: PDG and its aglycone, Pinoresinol (PINL), have been studied for their vasorelaxant effects on phenylephrine-induced aortic rings.
Methods of Application: The in vitro ADME properties of PDG and PINL were studied, including their kinetic solubility, permeability across monolayer cells (PAMPA), protein binding, and metabolic stabilities in liver microsomes.
Results: Both PDG and PINL demonstrated concentration-dependent vasorelaxation in phenylephrine-induced aortic rings.
Scientific Field: Applied Microbiology and Biotechnology
Application Summary: PDG can be produced by Phomopsis sp.
Results: PDG production was significantly improved when cultivated in mung bean medium.
Scientific Field: Pharmacology
Application Summary: PDG serves as an α-glucosidase inhibitor.
Methods of Application: α-Glucosidase catalyzes the conversion of carbohydrates to glucose in the small intestine.
Application Summary: PDG is a potent antihypertensive agent.
Methods of Application: The antihypertensive effects of PDG are studied in hypertensive models.
Results: PDG has shown significant antihypertensive effects.
Application Summary: PDG has anti-inflammatory properties.
Methods of Application: The anti-inflammatory effects of PDG are studied in inflammation models.
Results: PDG has shown significant anti-inflammatory effects.
Application Summary: PDG is a potent antioxidant agent.
Methods of Application: The antioxidant effects of PDG are studied in oxidative stress models.
Scientific Field: Oncology
Application Summary: PDG exerts tumor-suppressive properties.
Methods of Application: The tumor-suppressive effects of PDG are studied in various cancer models.
Results: PDG has shown significant tumor-suppressive effects.
Scientific Field: Endocrinology
Application Summary: PDG has anti-osteoporotic properties.
Methods of Application: The anti-osteoporotic effects of PDG are studied in osteoporosis models.
Results: PDG has shown significant anti-osteoporotic effects.
Scientific Field: Neuroscience
Application Summary: PDG has potential neuroprotective functions in Alzheimer’s disease (AD).
Methods of Application: A mice model with AD was established adopting stereotactic hippocampal injection of Aβ 1-42, and 3 days later, mice were administrated with PDG by intragastric administration every day for 3 weeks.
Results: PDG treatment could markedly reverse Aβ 1-42 -induced memory impairment in mice. PDG could also upregulate the ratio of Bcl-2/Bax and downregulate cytochrome c and cleaved caspase-3 expressions, thereby inhibiting neuronal apoptosis.
Pinoresinol diglucoside is a naturally occurring phenolic compound classified as a lignan. It is primarily found in various plants, including the bark and leaves of Eucommia ulmoides and other species. Structurally, it consists of a pinoresinol backbone with two glucose units attached, which contributes to its solubility and bioactivity. Pinoresinol diglucoside has garnered attention for its potential health benefits, particularly in the context of neuroprotection and anti-inflammatory properties.
Pinoresinol diglucoside exhibits significant biological activities, including:
The synthesis of pinoresinol diglucoside can be achieved through several methods:
Pinoresinol diglucoside shares structural similarities with other lignans and glycosides. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pinoresinol | Lignan | Exhibits antioxidant properties but lacks glycosylation. |
Secoisolariciresinol | Lignan | Known for its anti-cancer properties; structurally similar but with different bioactivity. |
Salidroside | Glycoside | Found in Rhodiola rosea; known for adaptogenic effects. |
Arctiin | Lignan | Exhibits anti-inflammatory effects; structurally distinct but functionally related. |
Pinoresinol diglucoside is unique due to its dual glucose moieties, enhancing solubility and bioactivity compared to other lignans that lack such modifications. Its specific interactions with biological pathways further distinguish it from similar compounds.
Eucommia ulmoides Oliver, commonly known as Tu-Chung or Hardy Rubber Tree, stands as the most extensively studied and economically significant source of pinoresinol diglucoside [1] [2] [3]. This deciduous tree, endemic to Central China and belonging to the monotypic family Eucommiaceae, has served as a cornerstone of traditional Chinese medicine for over two millennia [4] [5].
The bark of Eucommia ulmoides contains the highest concentrations of pinoresinol diglucoside among all plant tissues examined, with content ranging from 0.5% to 1.79% of dry weight [4] [6] [7]. Research conducted across multiple geographical regions has consistently demonstrated that the bark represents the primary repository for this bioactive compound. Quality control standards established by the Chinese Pharmacopoeia stipulate that Eucommiae Cortex must contain no less than 0.05% pinoresinol diglucoside, though commercial samples frequently exceed this minimum requirement by substantial margins [4].
Comprehensive phytochemical analysis using ultra-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry has revealed that pinoresinol diglucoside distribution within Eucommia ulmoides follows a distinct tissue-specific pattern [6]. The bark consistently exhibits the highest concentrations, followed by leaves with content ranging from 0.77% to 1.64% dry weight [6] [7]. Male flowers and seeds also contain measurable quantities of pinoresinol diglucoside, though at substantially lower concentrations compared to bark and leaf tissues [6].
The molecular identity of pinoresinol diglucoside from Eucommia ulmoides has been definitively established as (+)-1-pinoresinol 4,4'-di-O-β-D-glucopyranoside, with a molecular weight of 682.7 g/mol [3] [8]. This compound demonstrates remarkable stability across a pH range of 3 to 11, though it exhibits reduced stability at temperatures exceeding 90°C and under direct light exposure [3].
Seasonal variation studies have revealed significant fluctuations in pinoresinol diglucoside content within Eucommia ulmoides tissues [9]. The compound reaches peak concentrations during specific growth phases, with environmental factors such as temperature, humidity, and soil conditions playing crucial roles in determining final accumulation levels [10]. These variations have important implications for optimal harvesting times and quality control in commercial production.
Beyond Eucommia ulmoides, pinoresinol diglucoside demonstrates widespread distribution across diverse plant families, indicating its fundamental importance in plant physiology and defense mechanisms [11] [12] [13].
Selaginella sinensis (Desv.) Spring, a member of the ancient Selaginellaceae family, represents another significant source of pinoresinol diglucoside [11] [13] [14]. Comprehensive phytochemical investigations have identified pinoresinol-4,4'-di-O-β-D-glucopyranoside as one of eight major compounds isolated from this species [14]. The compound's presence in Selaginella sinensis suggests an evolutionary conservation of lignan biosynthetic pathways across vastly different plant lineages, from ancient spore-bearing plants to more recently evolved angiosperms.
Research utilizing chromategraphic separation techniques including Diaion HP-20, silica gel, and Sephadex LH-20 has confirmed the structural identity of pinoresinol diglucoside in Selaginella sinensis through extensive spectroscopic analysis [14]. The compound's distribution within this species appears to be relatively uniform throughout the plant body, contrasting with the tissue-specific accumulation patterns observed in Eucommia ulmoides.
Forsythia suspensa (Thunb.) Vahl, commonly known as Weeping Forsythia, presents a particularly fascinating case study in pinoresinol diglucoside distribution and seasonal regulation [12] [15] [16]. This ornamental shrub, widely distributed across temperate regions of Asia, exhibits complex patterns of lignan accumulation that vary significantly with seasonal cycles and environmental conditions.
Detailed analysis of Forsythia suspensa has revealed the presence of multiple lignan glycosides, including several pinoresinol derivatives [12]. Phytochemical investigation using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry has identified ten distinct compounds, including five lignan glycosides and five phenylethanoid glycosides [12]. Among these, 8'-hydroxypinoresinol-4'-O-β-D-glucoside and related compounds demonstrate the plant's sophisticated capacity for lignan modification and glycosylation.
The seasonal dynamics of lignan accumulation in Forsythia suspensa leaves represent one of the most thoroughly documented examples of environmental regulation of secondary metabolite production [15] [17]. Research spanning April through November has revealed that all major lignans, including pinoresinol and its glucosides, continuously increase from April to June, reach maximum levels in June, and subsequently decrease [15] [17]. This pattern correlates closely with the expression profiles of key biosynthetic enzymes, including pinoresinol/lariciresinol reductase, pinoresinol-glucosylating enzyme UGT71A18, and secoisolariciresinol dehydrogenase [15] [17].
The temporal coordination between enzyme expression and metabolite accumulation in Forsythia suspensa provides compelling evidence for the sophisticated regulatory mechanisms governing lignan biosynthesis [15]. Pinoresinol/lariciresinol reductase maintains stable expression from April through August, while UGT71A18 expression occurs specifically from August through November, corresponding to periods of active glucosylation [15] [17]. These findings have practical implications for traditional Chinese medicine, as Forsythia leaves harvested in June contain optimal concentrations of bioactive lignans [15].
Analysis of compound distribution within Forsythia suspensa tissues reveals that approximately 90% of pinoresinol and matairesinol exists in glucosylated forms, highlighting the importance of glycosylation in lignan metabolism and storage [15]. This high degree of glucosylation likely serves multiple physiological functions, including enhanced stability, improved solubility, and reduced cellular toxicity.
Recent investigations using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry have expanded our understanding of lignan diversity within Forsythia suspensa [16]. These studies have identified 79 distinct compounds across 11 different plant parts, including leaves, flowers, fruits, green fruits, mature fruits, and seeds [16]. Among these, pinoresinol-β-D-glucopyranoside and related compounds demonstrate significant anti-inflammatory activity, particularly in green fruits, flowers, twigs, and stems [16].
The biosynthetic origin of pinoresinol diglucoside traces back to the fundamental phenylpropanoid pathway, one of the most ancient and conserved metabolic networks in the plant kingdom [1] [2] [18] [19]. This pathway represents a critical junction point between primary and secondary metabolism, channeling simple aromatic amino acids into an enormous diversity of specialized compounds essential for plant survival and adaptation.
The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase, producing cinnamic acid as the first committed step toward lignan biosynthesis [1] [2] [19] [20]. Subsequent enzymatic transformations through cinnamate 4-hydroxylase generate p-coumaric acid, which serves as a precursor for the entire spectrum of hydroxycinnamic acid derivatives and their downstream products [1] [2] [19] [20].
The formation of coniferyl alcohol, the immediate precursor to pinoresinol, requires the coordinated action of multiple enzymes including cinnamyl alcohol dehydrogenase and related reductases [21] [22]. This step represents a critical branch point in phenylpropanoid metabolism, as coniferyl alcohol serves dual roles as both a lignin monomer and a precursor for lignan biosynthesis.
The stereoselective formation of (+)-pinoresinol from coniferyl alcohol represents one of the most elegant examples of enzymatic control in plant secondary metabolism [23] [21] [22]. Dirigent proteins, first discovered in Forsythia intermedia, catalyze the oxidative coupling of two coniferyl alcohol molecules with remarkable stereochemical precision [23]. These proteins direct the formation of specific enantiomers, with different dirigent proteins producing either (+) or (-) pinoresinol depending on the plant species and tissue type [23] [21] [22].
Recent research has identified AtDIR6 as a key dirigent protein in Arabidopsis thaliana responsible for pinoresinol biosynthesis [21] [22]. Genetic studies using knockout mutants and overexpression lines have demonstrated that DIR6 plays essential roles not only in lignan formation but also in plant growth and development [21] [22]. Plants deficient in DIR6 exhibit compromised resistance to pathogens and altered root development, highlighting the multifunctional nature of lignans in plant physiology [21] [22].
The glycosylation of pinoresinol to form pinoresinol diglucoside involves specialized UDP-glucosyltransferases that exhibit remarkable substrate specificity and regioselectivity [24] [18]. In Arabidopsis thaliana, UGT71C1 has been identified as the primary enzyme responsible for pinoresinol monoglucoside formation [24]. This enzyme demonstrates activity toward both pinoresinol and lariciresinol, though with distinct kinetic parameters and product profiles [24].
More recently, UGT73C3 and UGT73C4 have been characterized as pathogen-inducible UDP-glucosyltransferases capable of catalyzing the formation of pinoresinol diglucoside [18]. These enzymes represent a novel pathway in which pinoresinol glycosylation, regulated by the HB34 transcription factor, enhances plant immune responses [18]. The discovery of these enzymes has revealed the dual nature of pinoresinol diglucoside as both a storage form of bioactive compounds and an active participant in plant defense mechanisms [18].
The biosynthetic pathway leading to pinoresinol diglucoside demonstrates remarkable conservation across diverse plant lineages while simultaneously exhibiting species-specific modifications and regulatory mechanisms [1] [2] [18] [19]. This conservation suggests fundamental importance in plant biology, while the variations indicate ongoing evolutionary optimization for specific ecological niches and physiological requirements.
Metabolic flux analysis using stable isotope labeling has provided detailed insights into the quantitative aspects of pinoresinol diglucoside biosynthesis [20] [25] [26]. Studies employing [13C6]-labeled glucose and [13C6]-labeled phenylalanine have traced the carbon flow from primary metabolites through the phenylpropanoid pathway to final lignan products [20] [25] [26]. These investigations have revealed that pinoresinol monoglucoside is not a direct precursor to pinoresinol diglucoside, suggesting the existence of alternative biosynthetic routes or enzyme specificities [20] [25].
The accumulation of pinoresinol diglucoside in plant tissues demonstrates remarkable sensitivity to environmental conditions, reflecting the compound's roles in stress response and adaptation mechanisms [10] [27] [28] [29]. Understanding these environmental influences provides critical insights for optimizing cultivation practices and predicting natural variation in phytochemical content.
Temperature represents one of the most significant environmental factors affecting pinoresinol diglucoside accumulation [10] [27] [28] [29]. Research spanning multiple climate zones has revealed complex, non-linear relationships between temperature and lignan content. Moderate temperature increases generally promote pinoresinol diglucoside accumulation through enhanced enzyme activity and metabolic flux [10] [27] [28]. However, excessive temperatures above optimal ranges can lead to enzyme denaturation and reduced biosynthetic capacity [27] [29].
Studies conducted across latitudinal gradients have demonstrated that lignin and lignan decomposition patterns vary significantly with mean annual temperature [27]. In northern regions with lower temperatures, lignan accumulation tends to be higher due to reduced microbial degradation and slower metabolic turnover [27]. Conversely, in warmer southern regions, increased microbial activity and enhanced oxidative processes can lead to more rapid lignan turnover and potentially reduced accumulation [27].
The relationship between temperature and pinoresinol diglucoside content also depends on seasonal timing and developmental stage [15] [9] [17]. In Forsythia suspensa, optimal lignan accumulation occurs during moderate spring temperatures when biosynthetic enzyme expression reaches peak levels [15] [17]. Temperature fluctuations outside these optimal ranges can disrupt the coordinated expression of pathway genes and result in suboptimal metabolite accumulation [15] [17].
Soil pH exerts profound influences on pinoresinol diglucoside accumulation through multiple interconnected mechanisms [28] [30] [31]. Acidic soil conditions generally promote the accumulation of phenolic compounds, including lignans, through stress response activation and enhanced enzyme activity [28] [30] [31]. Research has demonstrated that plants grown in slightly acidic soils (pH 5.7-6.5) often exhibit higher phytochemical content compared to those in neutral or alkaline conditions [28].
The pH-dependent effects on pinoresinol diglucoside accumulation likely involve multiple mechanisms including nutrient availability, enzyme function, and cellular stress responses [28] [30] [31]. Acidic conditions can enhance the availability of certain micronutrients essential for enzyme function while simultaneously triggering stress responses that upregulate secondary metabolite production [28] [30]. Additionally, soil pH affects the microbial community composition, which can influence the decomposition and turnover of lignans in the rhizosphere [27] [32].
Soil moisture content represents another critical environmental factor affecting pinoresinol diglucoside accumulation [27] [29] [33]. Optimal moisture levels support proper enzyme function and metabolic activity, while both drought stress and waterlogging can disrupt normal biosynthetic processes [27] [29]. Research has shown that moderate water stress can sometimes stimulate lignan production as part of cellular defense mechanisms, while severe stress typically reduces overall metabolite accumulation [29] [34].
The effects of soil moisture on pinoresinol diglucoside content also interact significantly with temperature and other environmental factors [27] [29]. In cold, wet conditions typical of northern latitudes, reduced oxygen availability can limit the activity of phenoloxidases and peroxidases involved in lignan metabolism [27]. Conversely, optimal moisture combined with moderate temperatures promotes maximum enzyme activity and metabolite accumulation [27] [29].
Nutrient availability, particularly nitrogen, phosphorus, and microelements, significantly influences pinoresinol diglucoside production [10] [28] [33] [30]. Adequate nutrition supports robust biosynthetic capacity, while deficiencies can limit pathway flux and reduce metabolite accumulation [28] [33]. However, excessive nitrogen availability can sometimes reduce secondary metabolite production by promoting vegetative growth at the expense of defensive compound synthesis [30] [31].
Studies examining the relationships between soil physicochemical properties and phytochemical accumulation have revealed complex interactions between multiple environmental factors [30] [31] [35]. Soil texture affects water retention and nutrient availability, while organic matter content influences both nutrient cycling and microbial activity [30] [31]. These factors work in concert to create specific microenvironments that either promote or inhibit pinoresinol diglucoside accumulation.
Light exposure and photoperiod also influence pinoresinol diglucoside accumulation, though these effects are often indirect and mediated through other physiological processes [3] [36]. Extended light exposure can lead to photodegradation of accumulated lignans, while optimal light conditions support photosynthetic activity and provide energy for biosynthetic processes [3]. The stability of pinoresinol diglucoside under different light conditions has important implications for post-harvest handling and storage [3].
Altitude and associated environmental gradients create additional complexity in pinoresinol diglucoside accumulation patterns [10] [37]. Higher altitudes typically involve lower temperatures, increased UV radiation, and altered atmospheric pressure, all of which can influence secondary metabolite production [37]. Research has shown that plants grown at higher elevations often exhibit enhanced production of protective compounds, including lignans, as adaptations to harsh environmental conditions [37].
The cumulative effects of multiple environmental factors on pinoresinol diglucoside accumulation demonstrate the sophisticated nature of plant responses to their surroundings [10] [28] [30]. Plants integrate information from numerous environmental signals to optimize their secondary metabolite profiles for maximum survival and reproductive success [28] [30]. This integration involves complex regulatory networks that coordinate gene expression, enzyme activity, and metabolic flux in response to changing conditions [18] [17].
Climate change and shifting environmental patterns pose new challenges for predicting and managing pinoresinol diglucoside accumulation in natural and cultivated populations [10] [38]. Rising temperatures, altered precipitation patterns, and increased frequency of extreme weather events will likely affect the geographical distribution and chemical profiles of lignan-producing plants [10] [38]. Understanding these relationships becomes increasingly important for maintaining consistent quality in medicinal and commercial applications [10].
Plant Species | PDG Content (% dry weight) | Tissue Distribution | Reference |
---|---|---|---|
Eucommia ulmoides (bark) | 0.5-1.79 | Bark (highest concentration) | [4] [6] [7] |
Eucommia ulmoides (leaves) | 0.77-1.64 | Leaves (moderate) | [6] [7] |
Eucommia ulmoides (male flowers) | Present | Male flowers | [6] |
Eucommia ulmoides (seeds) | Present | Seeds (low) | [6] |
Forsythia suspensa (leaves) | Variable | Leaves (seasonal variation) | [12] [15] [16] |
Forsythia suspensa (fruits) | Present | Fruits | [12] |
Selaginella sinensis (whole plant) | Present | Whole plant | [11] [13] [14] |
Arabidopsis thaliana (roots) | Trace amounts | Root tissues | [24] [18] |
Pathway Step | Key Enzymes | Organism/System | Reference |
---|---|---|---|
Glucose → Phenylalanine | Phenylalanine ammonia-lyase | Plant cells, Phomopsis sp. XP-8 | [1] [2] [19] [20] |
Phenylalanine → Cinnamic acid | Phenylalanine ammonia-lyase | Plant cells, Phomopsis sp. XP-8 | [1] [2] [19] [20] |
Cinnamic acid → p-Coumaric acid | Cinnamate 4-hydroxylase | Plant cells, Phomopsis sp. XP-8 | [1] [2] [19] [20] |
p-Coumaric acid → Coniferyl alcohol | Cinnamyl alcohol dehydrogenase | Plant cells | [21] [22] |
Coniferyl alcohol → Pinoresinol | Dirigent proteins (DIR6) | Forsythia intermedia, Arabidopsis | [23] [21] [22] |
Pinoresinol → Pinoresinol monoglucoside | UDP-glucosyltransferases (UGT71C1) | Arabidopsis thaliana | [24] |
Pinoresinol → Pinoresinol diglucoside | UDP-glucosyltransferases (UGT73C3/C4) | Arabidopsis thaliana | [18] |
Environmental Factor | Effect on PDG/Lignan Content | Mechanism | Reference |
---|---|---|---|
Temperature (optimal range) | Promotes accumulation | Enhanced enzyme activity | [10] [27] [28] |
Temperature (high) | Reduces accumulation | Enzyme denaturation | [27] [29] |
Temperature (low) | Slows biosynthesis | Reduced metabolic rate | [27] |
Soil pH (acidic) | Enhances phenolic production | Stress response activation | [28] [30] [31] |
Soil pH (alkaline) | Reduces phenolic content | Reduced enzyme efficiency | [28] [30] |
Soil moisture (optimal) | Optimal for enzyme activity | Proper enzyme function | [27] [29] |
Soil moisture (excess) | Inhibits enzyme function | Dilution and inhibition | [27] [29] |
Seasonal timing | Peak in June (Forsythia) | Coordinated gene expression | [15] [9] [17] |
Light exposure | Affects stability | Photodegradation | [3] |
Nutrient availability | Influences production | Substrate availability | [10] [28] [33] |